Ethyltriphenylphosphonium iodide
Overview
Description
Ethyltriphenylphosphonium iodide is an organic compound with the chemical formula C20H20IP. It is a solid that is slightly soluble in water and can dissolve in organic solvents such as ether, chloroform, and dimethylformamide . This compound is known for its electrophilic properties and is used as a chemical reagent and intermediate in various organic synthesis reactions .
Mechanism of Action
Target of Action
Ethyltriphenylphosphonium iodide (ETPPI) is a versatile organic compound that primarily targets primary aromatic amines and chalcones . It acts as an efficient catalyst for the N,N-dimethylation of primary aromatic amines with methyl alkyl carbonates . It also serves as a phase transfer catalyst for the synthesis of 3-hydroxyflavones from chalcones via the Algar−Flynn−Oyamada synthesis .
Mode of Action
ETPPI is an iodophosphonium compound with excellent electrophilicity . It can participate in electrophilic substitution reactions, such as the electrophilic addition of alkenes and nucleophilic substitution reactions . Its high electrophilicity and reaction activity make it a useful reagent and intermediate in organic synthesis .
Biochemical Pathways
ETPPI is involved in the synthesis of diarylmethine derivatives, phosphonium salts, and bismuth (III) polynuclear halide complexes . It also plays a role in asymmetric hydrogenation . These reactions are crucial in the field of organic synthesis, contributing to the production of various organic compounds.
Pharmacokinetics
It is known to be slightly soluble in water , suggesting that its bioavailability may be influenced by its solubility. It is also soluble in organic solvents such as ether, chloroform, and dimethylformamide , which could potentially affect its distribution and elimination in the body.
Result of Action
The result of ETPPI’s action is the formation of various organic compounds through different reactions. For instance, it can catalyze the N,N-dimethylation of primary aromatic amines to form dimethylated amines . It can also catalyze the synthesis of 3-hydroxyflavones from chalcones . These reactions are essential in organic synthesis and medicinal chemistry.
Action Environment
The action of ETPPI can be influenced by environmental factors. It is sensitive to light and should be stored in conditions that avoid light . Its high reactivity and electrophilicity require safety measures during use, such as wearing protective gloves, glasses, and ensuring good ventilation in the laboratory . Furthermore, its stability and low toxicity allow it to act as a catalyst under certain conditions .
Biochemical Analysis
Biochemical Properties
Ethyltriphenylphosphonium iodide has been reported to act as an efficient catalyst for N,N-dimethylation of primary aromatic amines with methyl alkyl carbonates . It also serves as a phase transfer catalyst for the synthesis of 3-hydroxyflavones from chalcones via Algar−Flynn−Oyamada synthesis
Molecular Mechanism
It is known to participate in electrophilic substitution reactions, such as electrophilic addition and nucleophilic substitution
Preparation Methods
Ethyltriphenylphosphonium iodide can be synthesized through the reaction of triphenylphosphine with iodoethane. The reaction typically occurs under mild conditions and involves the nucleophilic substitution of the iodide ion with the ethyl group . The reaction can be represented as follows:
(C6H5)3P+C2H5I→(C6H5)3P+C2H5I−
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Ethyltriphenylphosphonium iodide undergoes various types of chemical reactions, including:
Electrophilic Addition: It can participate in electrophilic addition reactions with alkenes, forming phosphonium salts.
Nucleophilic Substitution: It can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: It can be involved in oxidation and reduction reactions, although these are less common.
Common reagents used in these reactions include alkyl halides, alkenes, and various nucleophiles. The major products formed from these reactions are typically phosphonium salts and other organophosphorus compounds .
Scientific Research Applications
Ethyltriphenylphosphonium iodide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Ethyltriphenylphosphonium iodide can be compared with other similar compounds, such as:
Mthis compound: Similar in structure but with a methyl group instead of an ethyl group.
Ethyltriphenylphosphonium bromide: Similar in structure but with a bromide ion instead of an iodide ion.
Methyltriphenylphosphonium bromide: Similar in structure but with both a methyl group and a bromide ion.
This compound is unique due to its specific combination of an ethyl group and an iodide ion, which gives it distinct chemical properties and reactivity .
Properties
IUPAC Name |
ethyl(triphenyl)phosphanium;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20P.HI/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h3-17H,2H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAFUPJSGFVWPP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20IP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1052117 | |
Record name | Ethyltriphenylphosphonium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1052117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | Phosphonium, ethyltriphenyl-, iodide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
4736-60-1 | |
Record name | Ethyltriphenylphosphonium iodide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4736-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyltriphenylphosphonium iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004736601 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonium, ethyltriphenyl-, iodide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyltriphenylphosphonium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1052117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyltriphenylphosphonium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.950 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYLTRIPHENYLPHOSPHONIUM IODIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XXZ2V239JN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Ethyltriphenylphosphonium iodide in organic synthesis?
A1: this compound serves as a crucial reagent in Wittig reactions. [] This reaction allows for the synthesis of alkenes from aldehydes or ketones, expanding the possibilities for constructing complex organic molecules. Specifically, this compound can be deprotonated to generate a phosphorus ylide, which acts as a nucleophile attacking the carbonyl group of aldehydes or ketones. [] This reaction proceeds through a four-membered ring intermediate and ultimately leads to the formation of an alkene and triphenylphosphine oxide.
Q2: Can you elaborate on the structural characterization of this compound?
A2: this compound crystallizes in the monoclinic crystal system with the space group P21/c. [] Its unit cell dimensions are a = 9.0703(3) Å, b = 19.0974(6) Å, c = 11.9927(3) Å, and β = 120.079(2)°. [] The unit cell volume is 1797.7 Å3, and it contains four molecules of the compound (Z = 4). [] While the provided abstracts do not specify molecular weight or spectroscopic data, these can be determined through techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Q3: Has this compound been investigated for applications beyond organic synthesis?
A3: While primarily recognized for its role in the Wittig reaction, this compound-based deep eutectic solvents have shown potential for separating toluene/heptane mixtures. [] This application highlights the versatility of this compound and its potential utility in industrial processes like the extraction of aromatics from naphtha.
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